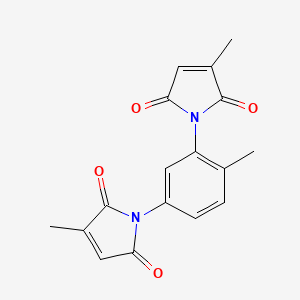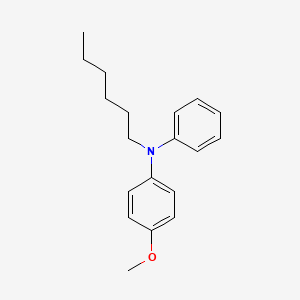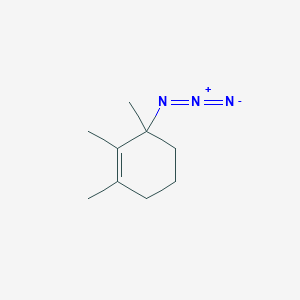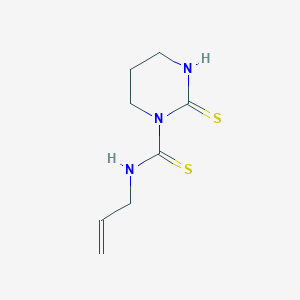![molecular formula C31H26IOP B14301414 Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide CAS No. 112773-53-2](/img/structure/B14301414.png)
Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide is a quaternary phosphonium salt. It is a compound that features a phosphonium ion with three phenyl groups and one (3-phenoxyphenyl)methyl group, paired with an iodide anion. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide typically involves the quaternization of triphenylphosphine with an appropriate alkyl halide. In this case, the reaction involves triphenylphosphine and (3-phenoxyphenyl)methyl iodide. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile, under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of phosphonium salts often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide can undergo various chemical reactions, including:
Oxidation: The phosphonium ion can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or pseudohalides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like chloride, bromide, or cyanide can be used under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine and (3-phenoxyphenyl)methyl iodide.
Substitution: Corresponding phosphonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide has several applications in scientific research:
Chemistry: Used as a reagent in the Wittig reaction to form alkenes from aldehydes and ketones
Biology: Investigated for its potential use in biological systems due to its ability to interact with cellular components.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other materials.
Wirkmechanismus
The mechanism of action of phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide involves its ability to form ylides, which are key intermediates in the Wittig reaction. The phosphonium ion stabilizes the carbanion formed during the reaction, facilitating the formation of alkenes from carbonyl compounds. The molecular targets include aldehydes and ketones, and the pathway involves the formation of a four-membered ring intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltriphenylphosphonium iodide: Similar structure but with a methyl group instead of the (3-phenoxyphenyl)methyl group.
Tetraphenylphosphonium chloride: Contains four phenyl groups attached to the phosphorus atom.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
Uniqueness
Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide is unique due to the presence of the (3-phenoxyphenyl)methyl group, which imparts distinct reactivity and properties compared to other phosphonium salts. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Eigenschaften
CAS-Nummer |
112773-53-2 |
|---|---|
Molekularformel |
C31H26IOP |
Molekulargewicht |
572.4 g/mol |
IUPAC-Name |
(3-phenoxyphenyl)methyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C31H26OP.HI/c1-5-15-27(16-6-1)32-28-17-13-14-26(24-28)25-33(29-18-7-2-8-19-29,30-20-9-3-10-21-30)31-22-11-4-12-23-31;/h1-24H,25H2;1H/q+1;/p-1 |
InChI-Schlüssel |
ZITQCRVYQVYOBY-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14301340.png)
![1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene](/img/structure/B14301343.png)
![[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14301347.png)
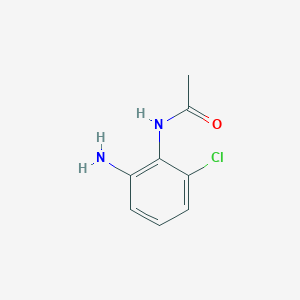
![1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one](/img/structure/B14301361.png)
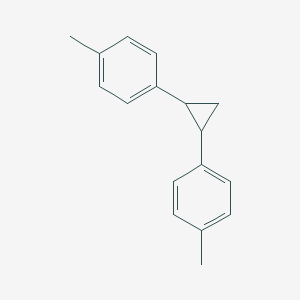
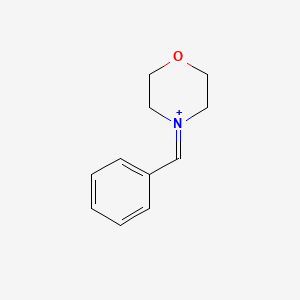
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)
![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)
